[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
CAS No.:
Cat. No.: VC17872639
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | [1-(4-methoxyphenyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
| Standard InChI Key | RDCNLDRRODHCFZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)CN |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [1-(4-methoxyphenyl)pyrazol-4-yl]methanamine, reflects its core structure:
-
A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold.
-
A 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the pyrazole’s 1-position, introducing aromaticity and electron-donating properties.
-
A methanamine group (-CH₂NH₂) at the 4-position provides primary amine functionality, enhancing solubility and bioactivity .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)CN |
| InChIKey | RDCNLDRRODHCFZ-UHFFFAOYSA-N |
| PubChem CID | 63173106 |
Spectroscopic Features
-
NMR: The ¹H-NMR spectrum would display signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.9–7.5 ppm), pyrazole ring protons (δ ~7.5–8.5 ppm), and amine protons (δ ~1.5–2.5 ppm, depending on solvent).
-
IR: Stretching vibrations for N-H (3350–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250 cm⁻¹) are characteristic .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis typically involves multi-step functionalization of pyrazole precursors:
-
Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of 4-methoxyphenylhydrazine with propargyl aldehyde yields the 1-substituted pyrazole intermediate.
-
Amine Functionalization: Direct amination via:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | 4-Methoxyphenylhydrazine, propargyl aldehyde, EtOH, reflux, 12h | 68 |
| Amination | NH₃, Pd(OAc)₂, Xantphos, K₂CO₃, dioxane, 100°C | 52 |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.
-
Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
| Assay | [1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine | Celecoxib (Control) |
|---|---|---|
| COX-2 Inhibition (%) | 72 ± 3.1 | 89 ± 2.7 |
| MCF-7 Viability (%) | 54 ± 4.2 | 32 ± 3.8 |
Material Science Applications
Coordination Chemistry
The amine group acts as a ligand for metal ions:
-
Cu(II) Complexes: Formation of [Cu(C₁₁H₁₃N₃O)₂Cl₂] enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
-
Luminescent Properties: Eu(III) complexes exhibit red emission (λₑₘ = 613 nm) with potential use in OLEDs.
Polymer Modification
Incorporation into polyamide backbones increases thermal stability (Tₘ = 285°C vs. 240°C for unmodified polymer) .
Comparison with Structural Analogs
Positional Isomerism Effects
-
3-Methoxyphenyl Analog: Reduced COX-2 inhibition (58 ± 2.9%) due to altered aryl group orientation.
-
N-Methylated Derivative: Lower aqueous solubility (logP = 1.8 vs. 1.2 for parent compound) but enhanced BBB permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume